molecular formula C14H12ClNO3S4 B2609683 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide CAS No. 2097899-95-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2609683
CAS No.: 2097899-95-9
M. Wt: 405.94
InChI Key: FINKDPAWAHVQLF-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a bithiophene core.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve high-pressure catalytic reactions and the use of advanced synthetic techniques to ensure high yield and purity. The process often requires stringent control of reaction conditions, including temperature, pressure, and the use of specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled conditions, including specific solvents and temperatures to achieve the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective hole transport material in organic electronics. Additionally, its sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bithiophene derivatives, such as:

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is unique due to its combination of a bithiophene core with hydroxyethyl and sulfonamide functional groups. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in the development of advanced materials for organic electronics and other applications .

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S4/c15-13-5-6-14(22-13)23(18,19)16-8-9(17)10-3-4-12(21-10)11-2-1-7-20-11/h1-7,9,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINKDPAWAHVQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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